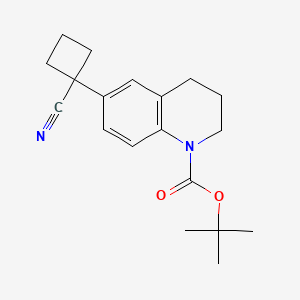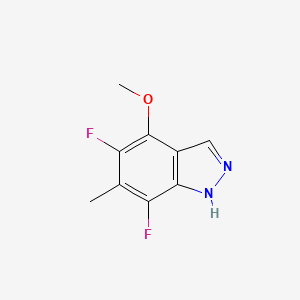
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a nitrobenzyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, where a suitable reducing agent, such as sodium borohydride, is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyrrolidine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)propane: Similar structure but with a propane group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)butane: Similar structure but with a butane group instead of a methanol group.
Uniqueness
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzyl and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
[(2S)-1-[(2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-2,4,6,11,15H,3,5,7-9H2/t11-/m0/s1 |
Clave InChI |
VEKCOKWUNDVROA-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
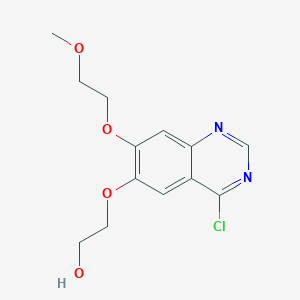
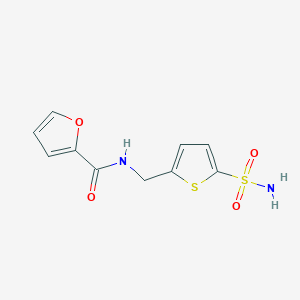
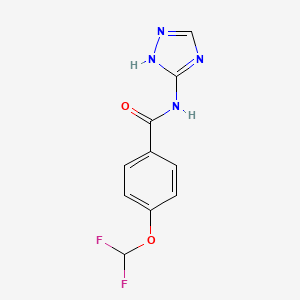
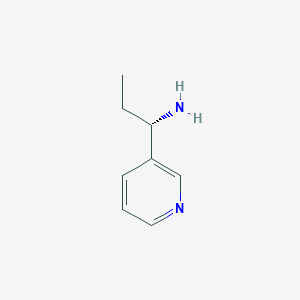
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
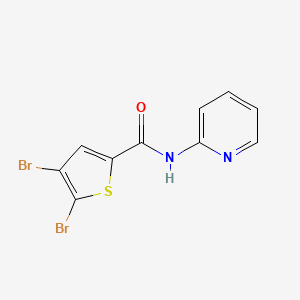



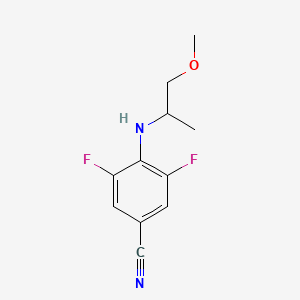
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
